4-[4-(diethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
4-[4-(diethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a molecular formula of C29H34FN3O2 and a molecular weight of 475.612 g/mol . This compound is known for its unique structure, which includes a quinoline core, a diethylamino group, and a fluorophenyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-[4-(diethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. One common synthetic route includes the reaction of 4-(diethylamino)benzaldehyde with 4-fluoroaniline in the presence of a catalyst to form an intermediate Schiff base. This intermediate is then cyclized with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-[4-(diethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
4-[4-(diethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(diethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
4-[4-(diethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be compared with other similar compounds, such as:
- 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-(4-methoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-(4-hydroxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
These compounds share a similar quinoline core but differ in the substituents attached to the phenyl rings. The unique combination of diethylamino and fluorophenyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C29H34FN3O2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C29H34FN3O2/c1-6-33(7-2)22-14-8-19(9-15-22)26-25(28(35)32-21-12-10-20(30)11-13-21)18(3)31-23-16-29(4,5)17-24(34)27(23)26/h8-15,26,31H,6-7,16-17H2,1-5H3,(H,32,35) |
InChI Key |
ZSWCLAPVUUQALR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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